Cas no 1850075-76-1 (2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid)

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid
- EN300-1287333
- 2-(3-Amino-2,5-dimethyloxolan-3-yl)aceticacid
- 1850075-76-1
- 3-Furanacetic acid, 3-aminotetrahydro-2,5-dimethyl-
-
- インチ: 1S/C8H15NO3/c1-5-3-8(9,4-7(10)11)6(2)12-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)
- InChIKey: ZXUZLOXNRPYWRI-UHFFFAOYSA-N
- SMILES: O1C(C)CC(CC(=O)O)(C1C)N
計算された属性
- 精确分子量: 173.10519334g/mol
- 同位素质量: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- XLogP3: -2.2
じっけんとくせい
- 密度みつど: 1.096±0.06 g/cm3(Predicted)
- Boiling Point: 305.8±27.0 °C(Predicted)
- 酸度系数(pKa): 4.58±0.10(Predicted)
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287333-250mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1287333-50mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1287333-1000mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1287333-2500mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1287333-10000mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1287333-100mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1287333-500mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1287333-1.0g |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287333-5000mg |
2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |
1850075-76-1 | 5000mg |
$2235.0 | 2023-10-01 |
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acidに関する追加情報
Introduction to 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid (CAS No. 1850075-76-1)
2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid, identified by the chemical identifier CAS No. 1850075-76-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique cyclic structure and functional groups, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways. The presence of both amino and carboxylic acid functionalities, combined with a substituted tetrahydropyran ring, makes it a versatile building block for the construction of more complex pharmacophores.
The structural motif of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is derived from oxolane derivatives, which are well-known for their stability and utility in medicinal chemistry. The dimethyl substitution at the 2- and 5-positions enhances the electronic properties of the ring, influencing its reactivity and interactions with biological targets. The amino group at the 3-position provides a site for further functionalization, enabling the attachment of diverse pharmacological moieties. These features collectively contribute to the compound's potential as a scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in oxolane-based compounds due to their role in mimicking natural biomolecules and their ability to engage with biological systems in unique ways. The carboxylic acid moiety in 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid not only facilitates solubility but also allows for salt formation, which is crucial for formulation purposes. This dual functionality makes it an attractive candidate for further derivatization into active pharmaceutical ingredients (APIs) or research chemicals.
One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The tetrahydropyran ring serves as a privileged scaffold that can mimic natural substrates or transition states recognized by enzymes. For instance, studies have shown that oxolane derivatives can interact with metalloenzymes and hydrolases through their rigid cyclic structure and exposed functional groups. The amino group, in particular, can be tailored to optimize binding affinity through hydrogen bonding or ionic interactions with protein targets.
Recent advancements in computational chemistry have further highlighted the significance of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid as a pharmacological building block. Molecular docking simulations have demonstrated that this compound can effectively bind to various enzyme active sites, suggesting its utility in developing drugs targeting metabolic pathways or inflammatory responses. Moreover, its structural features allow for modularity in drug design, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target specificity.
The synthetic accessibility of CAS No. 1850075-76-1 is another factor contributing to its appeal in research and development. While traditional synthetic routes may require multi-step processes involving protection-deprotection strategies, recent methodologies have streamlined the preparation of oxolane derivatives using catalytic approaches or one-pot reactions. These advancements not only reduce costs but also improve yields, making it more feasible to explore derivatives on a larger scale.
In addition to its pharmacological potential, 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid has shown promise in material science applications. Its ability to form stable complexes with other molecules makes it a candidate for use in chiral catalysts or as a ligand in asymmetric synthesis. Furthermore, the dimethyl substitution on the tetrahydropyran ring imparts rigidity, which can be advantageous in designing materials with specific electronic or optical properties.
The compound's role in drug discovery has been further underscored by its inclusion in several high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. Researchers have leveraged its structural diversity to explore interactions with receptors and enzymes involved in diseases such as cancer, neurodegeneration, and infectious disorders. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against key targets implicated in these conditions.
As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like CAS No. 1850075-76-1. Its unique combination of structural features positions it as a valuable asset for both academic researchers and industrial scientists engaged in drug discovery and material development. By leveraging cutting-edge synthetic techniques and computational methods, scientists are poised to unlock new therapeutic possibilities derived from this versatile compound.
In conclusion,2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid (CAS No. 1850075-76-1) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its structural complexity combined with functional versatility makes it an indispensable tool for designing novel drugs and materials. As research progresses,this compound is expected to play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
1850075-76-1 (2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid) Related Products
- 1261574-49-5(3-Chloro-4-[2-(trifluoromethoxy)phenyl]aniline)
- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)
- 1451391-79-9(4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)
- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)




